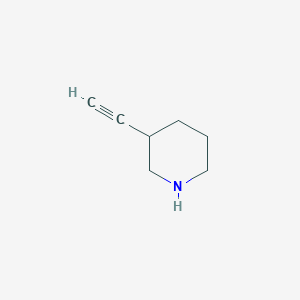

3-Ethynylpiperidine

Beschreibung

Significance of Piperidine (B6355638) Heterocycles in Synthetic and Medicinal Chemistry

Piperidine derivatives are integral to drug design, appearing in over twenty classes of pharmaceuticals and various alkaloids. nih.govresearchgate.net The structural flexibility of the piperidine scaffold allows it to interact with a wide array of biological targets, leading to a broad spectrum of biological activities. researchgate.netresearchgate.net These activities include, but are not limited to, anticancer, antiarrhythmic, and local anesthetic effects. researchgate.netnih.gov The incorporation of the piperidine ring into a molecule can enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability, which are crucial for the development of effective therapeutic agents. researchgate.netontosight.ai

The synthetic versatility of the piperidine moiety allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological profile of a compound. nih.govtandfonline.com Modern synthetic methods focus on efficient, cost-effective routes to substituted piperidines, including multi-component cascade reactions and the functionalization of pyridine (B92270) precursors. nih.gov

The Role of Ethynyl (B1212043) Groups in Molecular Design

The ethynyl group (–C≡CH), a terminal alkyne, is a highly reactive and versatile functional group that has been widely utilized in drug discovery and development since the mid-20th century. ontosight.ainih.govacs.org Its unique physicochemical properties make it a valuable tool in medicinal chemistry. nih.govacs.org

The linear geometry of the ethynyl group can act as a rigid linker within a molecule. nih.gov Furthermore, the terminal hydrogen is weakly acidic and can participate in hydrogen bonding, while the triple bond's π system can mimic aromatic rings in interactions with biological targets. nih.govresearchgate.net The ethynyl group's reactivity allows it to participate in a variety of chemical transformations, most notably "click chemistry" reactions like copper-catalyzed azide-alkyne cycloadditions (CuAAC) and palladium-catalyzed Sonogashira couplings. vulcanchem.comcymitquimica.com These reactions are instrumental in synthesizing complex molecules and bioconjugates. vulcanchem.com

The ethynyl group is considered a privileged structural feature and has been incorporated into a wide range of therapeutic agents targeting enzymes such as tyrosine kinases and HIV reverse transcriptase. nih.govacs.org However, its potential for metabolic instability and the formation of toxic metabolites are factors that must be considered during drug design. ontosight.ai

Research Landscape of 3-Ethynylpiperidine

This compound is a chemical compound that incorporates both the piperidine scaffold and an ethynyl group. Its hydrochloride salt is a common form used in research. The molecule's structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, agrochemicals, and materials.

Research on this compound and its derivatives explores its potential in various therapeutic areas. For instance, derivatives of ethynylpiperidine have been investigated for their local anesthetic and antiarrhythmic properties. researchgate.netnih.govscielo.brnih.gov Studies have shown that fluorinated derivatives of ethynylpiperidine exhibit significant local anesthetic activity, in some cases surpassing that of reference drugs. researchgate.netnih.gov Furthermore, certain derivatives have demonstrated a pronounced antiarrhythmic effect in preclinical models. researchgate.netnih.govscielo.br

The synthesis of this compound and its derivatives can be achieved through various routes, including multi-step processes starting from pyridine derivatives or by reacting an ethynyl copper intermediate with piperidine. The Boc-protected form, tert-butyl this compound-1-carboxylate, is a key intermediate that allows for further chemical modifications. vulcanchem.com The reactivity of the ethynyl group in these compounds enables their use in creating diverse molecular architectures, such as those found in kinase inhibitors and peptidomimetics. vulcanchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNBXBSBAMXYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620880 | |

| Record name | 3-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794533-54-3 | |

| Record name | 3-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynylpiperidine and Its Derivatives

Direct Ethynylation Strategies

Direct ethynylation involves the introduction of the ethynyl (B1212043) group (-C≡CH) onto a piperidine (B6355638) precursor. While published examples of direct base-catalyzed ethynylation of piperidine itself are scarce, analogous reactions with ketones provide insight into the potential mechanisms. google.comresearchgate.net Such reactions typically involve reacting a ketone with acetylene (B1199291) in the presence of a strong base like an alkali metal hydroxide (B78521) or amide. google.com Another approach involves the generation of an ethynyl copper intermediate, which then undergoes nucleophilic substitution with piperidine. Industrial methods may utilize multi-step sequences starting from pyridine (B92270) derivatives, which are transformed into key intermediates like ethyl 3-piperidine acetate (B1210297) before subsequent ethynylation.

Functionalization of Pre-existing Piperidine Ring Systems

A more common and versatile approach is the functionalization of a pre-existing piperidine ring. This strategy allows for greater control over the position and stereochemistry of the substituents. A frequent starting material is a 3-hydroxypiperidine (B146073) derivative. vulcanchem.com The hydroxyl group can be converted into a suitable leaving group, followed by substitution with an ethynyl nucleophile, such as ethynylmagnesium bromide or ethynyllithium. vulcanchem.com This method is advantageous as it allows for the use of readily available and often chiral piperidine precursors. vulcanchem.comnih.gov Rhodium-catalyzed C-H functionalization of N-protected piperidines represents an advanced method for site-selective introduction of functional groups, which can be precursors to the ethynyl moiety. nih.gov

Stereoselective Synthesis of Chiral 3-Ethynylpiperidine Isomers

The synthesis of specific enantiomers or diastereomers of this compound is crucial for pharmaceutical applications, as the stereochemistry at the 3-position significantly influences biological activity. vulcanchem.com Stereoselective synthesis can be achieved by starting with a chiral precursor, such as (3S)-3-hydroxypiperidine. vulcanchem.com The subsequent conversion to the ethynyl derivative is often designed to proceed with retention of stereochemistry. vulcanchem.com Another strategy involves the stereoselective reduction of a ketone precursor or the use of chiral auxiliaries to guide the stereochemical outcome of the reaction. researchgate.net Gold-catalyzed cyclization of N-homopropargyl amides offers a modular route to substituted piperidines, where the chirality can be introduced from a chiral amine precursor. nih.gov

Application of Protecting Groups in this compound Synthesis

Protecting groups are essential tools in the synthesis of this compound, particularly for the piperidine nitrogen. The secondary amine of the piperidine ring is nucleophilic and can interfere with many synthetic transformations. Protecting the nitrogen atom allows for selective reactions at other positions of the ring and on the ethynyl group.

N-Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the piperidine nitrogen due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. vulcanchem.comjk-sci.comwikipedia.org

The N-Boc protection is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or sodium bicarbonate. jk-sci.comfishersci.co.uk This reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk

Table 1: N-Boc Protection of Piperidines

| Reagents | Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | N-Boc protected piperidine |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Chloroform/Water | Reflux | N-Boc protected piperidine |

The Boc group's stability allows for subsequent manipulations, such as the conversion of a hydroxyl group to an ethynyl group. vulcanchem.com Once the desired modifications are complete, the Boc group can be readily removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org

Advanced Synthetic Transformations Involving the Ethynyl Moiety

The ethynyl group of this compound is a versatile functional group that can participate in a variety of advanced synthetic transformations, enabling the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for these reactions, most notably the Sonogashira coupling. vulcanchem.combeilstein-journals.org

In a typical Sonogashira coupling, the N-protected this compound is reacted with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.orgambeed.com This reaction forms a new carbon-carbon bond between the alkyne and the aryl/vinyl group, leading to the formation of an extended π-system. beilstein-journals.org

Table 2: Example of a Sonogashira Coupling Reaction

| Alkyne | Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Product |

|---|

This methodology is highly valuable for the synthesis of complex pharmaceutical intermediates and functional materials. beilstein-journals.orgambeed.com

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a cornerstone in organic synthesis due to its reliability and mild reaction conditions. wikipedia.org It is typically catalyzed by a palladium(0) complex and a copper(I) salt, such as copper(I) iodide, which acts as a co-catalyst. wikipedia.orglibretexts.org The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a key reactive intermediate. wikipedia.org The use of a mild amine base is common, and the reactions are often performed under anaerobic conditions. organic-chemistry.org

Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The reactivity of the halide partner generally follows the trend: I > Br > Cl. wikipedia.org For instance, the coupling of aryl iodides can often proceed at room temperature, whereas aryl bromides may require elevated temperatures. wikipedia.org In the context of this compound, its terminal alkyne can be coupled with a wide array of functionalized aryl and heteroaryl halides to generate complex molecular architectures. Research on related heterocyclic systems, such as the coupling of 2-amino-3-bromopyridines with various terminal alkynes, demonstrates the broad applicability and high efficiency of this method, often achieving moderate to excellent yields. scirp.org

Table 1: Illustrative Examples of Sonogashira Coupling Conditions and Yields This table presents generalized findings from studies on Sonogashira couplings of various aryl halides with terminal alkynes, analogous to the reactions of this compound.

| Aryl Halide Substrate | Alkyne Substrate | Catalyst System | Solvent / Base | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Et₃N | 50 | 95 | mdpi.com |

| 4-Iodoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Et₃N | 50 | 98 | mdpi.com |

| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Et₃N | 90 | 85 | mdpi.com |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | DMF / Et₃N | 100 | 96 | scirp.org |

Copper-Free Sonogashira Coupling Variants

While the classic Sonogashira reaction is highly effective, concerns over the toxicity of copper and the potential for side reactions, such as alkyne homocoupling (Glaser coupling), have spurred the development of copper-free variants. rsc.org These methods offer advantages in terms of purification and are often more suitable for synthesizing molecules where copper contamination is a concern. rsc.org

In copper-free Sonogashira reactions, the base plays a more direct role in the deprotonation of the terminal alkyne, as the highly reactive copper acetylide intermediate is absent. libretexts.org The mechanism proceeds through the oxidative addition of the halide to the Pd(0) complex, followed by coordination of the alkyne to the palladium center and subsequent deprotonation by the base to form a palladium acetylide complex. libretexts.org Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. libretexts.org A variety of palladium catalysts, specialized ligands such as N-heterocyclic carbenes (NHCs), and bases like cesium carbonate or amines are employed to facilitate these reactions under aerobic conditions. nih.gov The development of heterogeneous palladium catalysts is also a significant area of research, aiming to create recyclable and more sustainable catalytic systems. nih.gov

Table 2: Representative Conditions for Copper-Free Sonogashira Coupling This table summarizes various reported systems for copper-free couplings, applicable to substrates like this compound.

| Catalyst / Ligand | Base | Solvent | Temperature | Substrate Scope | Reference |

| Pd(OAc)₂ / X-Phos type | Cs₂CO₃ | CH₃CN | 70-95°C | Aryl bromides, chlorides | researchgate.net |

| PdCl₂(PPh₃)₃ | N/A | DMF | Microwave | Aryl bromides | nih.gov |

| NHC-Pd-PPh₃ complexes | N/A | DMF | Aerobic | Aryl bromides | nih.gov |

| Dipyridylpalladium complex | TBAA | NMP | Room Temp | Aryl iodides, bromides | wikipedia.org |

Click Chemistry Applications

The term "click chemistry" refers to a class of reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts. illinois.edu The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. illinois.eduwikipedia.org

The terminal alkyne of this compound makes it an ideal substrate for CuAAC. This reaction provides a powerful and efficient method for conjugating the piperidine scaffold to a wide variety of other molecules, provided they bear an azide functional group. vulcanchem.com This modular approach has found extensive applications in drug discovery, the modification of natural products, bioconjugation, and materials science. wikipedia.orgresearchgate.netrsc.org The triazole linker is not merely a passive connector; it is metabolically stable and can participate in hydrogen bonding, potentially influencing the pharmacological properties of the final conjugate. The bio-orthogonal nature of the reaction allows it to proceed in complex biological environments with high specificity. researchgate.net

Other Alkyne Functionalization Reactions

Beyond Sonogashira couplings and click chemistry, the terminal alkyne of this compound can undergo a diverse range of other functionalization reactions, further highlighting its versatility as a synthetic intermediate. mdpi.com

A³ Coupling (Aldehyde-Alkyne-Amine): This is a three-component reaction that combines an aldehyde, a terminal alkyne, and an amine to form a propargylamine (B41283). mdpi.com Using a secondary amine like piperidine (or a derivative) in this reaction with an aldehyde and this compound would lead to the formation of a more complex propargylamine structure. These reactions are often catalyzed by copper or other metals and are highly atom-economical. mdpi.com

Hydrofunctionalization: These reactions involve the addition of H-X across the carbon-carbon triple bond. A key example is hydroboration, where a boron-hydrogen bond adds across the alkyne. This can lead to the formation of vinylboronates, which are themselves versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki coupling). nih.gov A differential dihydrofunctionalization has also been developed, combining copper-catalyzed hydroboration with a second hydrofunctionalization, allowing for the reductive three-component coupling of terminal alkynes, aryl halides, and pinacolborane. nih.gov

Photocatalytic Functionalizations: The advent of visible-light photoredox catalysis has opened up new avenues for alkyne functionalization. rsc.org These methods rely on single-electron transfer (SET) processes to generate radical intermediates from alkynes, enabling transformations that are often difficult to achieve with traditional thermal methods. rsc.org This allows for the synthesis of diverse products such as substituted olefins, internal alkynes, and various heterocyclic structures under mild conditions. rsc.org

Table 3: Overview of Other Alkyne Functionalization Reactions This table illustrates the diversity of reactions applicable to the alkyne group of this compound, based on general literature.

| Reaction Type | Key Reagents | Catalyst | Product Type | Reference |

| A³ Coupling | Aldehyde, Amine | Copper or other metal complexes | Propargylamine | mdpi.com |

| Hydroboration | Pinacolborane (HBpin) | Copper complex | Vinylboronate | nih.gov |

| Reductive Coupling | Aryl Halide, HBpin | Cu/Pd dual system | Benzylic Alkyl Boronate | nih.gov |

| Photocatalytic Rxns | Radical Precursors | Photoredox Catalyst | Substituted Olefins, etc. | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 3 Ethynylpiperidine

Reactivity of the Terminal Alkyne

The terminal alkyne group in 3-ethynylpiperidine is a key site of reactivity, participating in a variety of addition and coupling reactions. The acidity of the terminal proton allows for the formation of a nucleophilic acetylide anion, which can subsequently react with electrophiles. libretexts.org

Common reactions involving the terminal alkyne include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for forming carbon-carbon bonds, leading to the synthesis of more complex molecules. vulcanchem.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. vulcanchem.com This reaction is widely used in medicinal chemistry and materials science for bioconjugation and the synthesis of complex molecular architectures. vulcanchem.com

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts (Markovnikov addition) or through hydroboration-oxidation (anti-Markovnikov addition), yields ketones or aldehydes, respectively. libretexts.orgmit.eduyoutube.com The initial product is an enol, which rapidly tautomerizes to the more stable carbonyl compound. libretexts.orgmit.eduyoutube.com

Alkynylation: The acetylide anion, generated by deprotonation with a strong base like sodium amide, is a potent nucleophile that can react with alkyl halides in an SN2 reaction to form new carbon-carbon bonds. libretexts.orgyoutube.com

Table 1: Examples of Reactions at the Terminal Alkyne of this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl Substituted Alkyne |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097), Cu(I) Catalyst | 1,2,3-Triazole |

| Markovnikov Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |

| Anti-Markovnikov Hydration | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Aldehyde |

| Alkynylation | 1. NaNH₂ 2. Alkyl Halide | Substituted Alkyne |

Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a nucleophilic and basic center, readily undergoing reactions with various electrophiles. arxiv.org The reactivity of the nitrogen can be modulated by the presence of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can enhance stability during certain synthetic transformations. vulcanchem.comcymitquimica.com

Key reactions at the piperidine nitrogen include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a base. organic-chemistry.orgderpharmachemica.comresearchgate.net This reaction is fundamental for introducing various substituents onto the piperidine ring.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and the secondary amine of the piperidine ring. numberanalytics.comtcichemicals.com

Intramolecular and Intermolecular Reactions

The dual functionality of this compound allows for both intramolecular and intermolecular reactions, leading to the formation of diverse heterocyclic structures.

Intramolecular Cyclization: In appropriately substituted derivatives of this compound, the nitrogen atom or a substituent can react with the alkyne group to form fused or bridged ring systems. wikipedia.org For instance, intramolecular 1,3-dipolar cycloadditions of azides onto the alkyne have been utilized in the synthesis of complex alkaloids. researchgate.net

Aza-Cope Rearrangement: Derivatives of this compound can participate in aza-Cope rearrangements, which are aksci.comaksci.com-sigmatropic shifts that can be used to construct complex polycyclic amine structures. numberanalytics.comtcichemicals.commdpi.comwikipedia.org These rearrangements can be part of a cascade sequence, such as an aza-Cope–Mannich reaction, to rapidly build molecular complexity. nih.gov

Intermolecular Reactions: The molecule can react with other bifunctional molecules to create larger, more complex structures. For example, intermolecular reactions involving both the alkyne and the nitrogen can lead to the formation of various heterocyclic compounds.

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. Both computational and experimental methods are employed to elucidate these mechanisms.

Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms. mdpi.commdpi.comrsc.org These studies can provide insights into:

Transition State Structures and Energies: Computational modeling can identify the transition states of reactions, helping to understand the factors that control reactivity and selectivity. For example, in cycloaddition reactions, DFT calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism involving zwitterionic intermediates. mdpi.com

Influence of Catalysts and Solvents: Computational studies can model the interaction of catalysts and solvent molecules with the reactants to understand their role in the reaction mechanism.

Experimental Investigation of Reaction Intermediates

The detection and characterization of short-lived reaction intermediates provide direct evidence for a proposed reaction mechanism. youtube.comyork.ac.uk Various experimental techniques are used for this purpose:

Spectroscopic Methods: Techniques like NMR and IR spectroscopy can be used to observe and characterize stable or long-lived intermediates. york.ac.uk

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a particularly sensitive technique for detecting and characterizing charged intermediates in solution, even at very low concentrations. europa.eunih.gov

Trapping Experiments: Reactive intermediates can be "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product. york.ac.uk

Kinetic Studies: Monitoring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature) can provide valuable information about the reaction mechanism and the nature of the intermediates involved. europa.eu

Medicinal Chemistry and Pharmacological Investigations of 3 Ethynylpiperidine Derivatives

Drug Discovery Strategies Leveraging the 3-Ethynylpiperidine Scaffold

The this compound scaffold is a strategic component in modern drug discovery, primarily valued as a versatile synthetic handle for constructing more complex molecular architectures. The terminal alkyne functionality is amenable to a variety of reliable and high-yielding coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and palladium-catalyzed Sonogashira couplings. These reactions allow for the efficient linkage of the piperidine (B6355638) core to other pharmacophoric fragments, facilitating the rapid generation of compound libraries for screening.

Patent literature demonstrates the use of N-protected this compound derivatives as key intermediates in the development of targeted therapies. For instance, it has been employed in the synthesis of novel protein kinase inhibitors designed to treat diseases characterized by abnormal cell growth, such as cancer. googleapis.com In these strategies, the piperidine ring serves as a three-dimensional structural element to correctly orient functional groups for optimal interaction with the target protein, while the ethynyl (B1212043) linker provides a rigid connection to a larger aromatic system that engages with the kinase active site. The scaffold has also been incorporated into the synthesis of inhibitors for nuclear receptor-binding SET domain protein 2 (NSD2), a target in multiple myeloma and other cancers. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For ethynylpiperidine derivatives, key modifications involve the position of the ethynyl group, the stereochemistry of the piperidine ring, and the nature of substituents on both the piperidine nitrogen and any appended functionalities.

The specific placement of the ethynyl group on the piperidine ring—a form of positional isomerism—has a profound impact on a molecule's three-dimensional shape and, consequently, its pharmacological activity. While detailed preclinical studies on this compound derivatives are not extensively available in public-domain literature, research on the corresponding 4-ethynylpiperidine (B1352422) isomers provides critical insights into this phenomenon.

For example, studies on a series of 4-ethynylpiperidine derivatives have demonstrated significant local anesthetic and antiarrhythmic properties. nih.gov The altered spatial orientation of the ethynyl group in a 3-substituted isomer versus a 4-substituted one would change the vector and distance to other functional groups, fundamentally altering how the molecule can bind to target receptors or ion channels.

Furthermore, the stereochemistry of the this compound scaffold is a critical determinant of biological function. vulcanchem.com As the C3 position is a chiral center, the molecule can exist as (R)- and (S)-enantiomers. These stereoisomers can exhibit vastly different affinities for their biological targets, as the precise spatial arrangement of atoms is often necessary for effective binding to chiral protein pockets. While general principles highlight the importance of stereochemistry, specific comparative studies detailing the biological activities of the individual enantiomers of this compound derivatives are not widely reported.

The pharmacological profile of ethynylpiperidine derivatives can be finely tuned by the addition of various substituents. Again, research on the 4-ethynylpiperidine scaffold provides the clearest available illustration of these principles. In a study of fluorinated benzoate (B1203000) esters of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol, the position of a fluorine atom on the benzoate ring was shown to be a key modulator of activity.

Two such compounds, LAS-286 (m-fluorobenzoate) and LAS-294 (o-fluorobenzoate), were evaluated for local anesthetic and antiarrhythmic effects. nih.gov The introduction of the fluorine atom, a small and highly electronegative element, can alter a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby influencing its interaction with protein targets. nih.gov The distinct pharmacological profiles of LAS-286 and LAS-294, differing only by the position of the fluorine atom, underscore the sensitivity of the ethynylpiperidine pharmacophore to subtle structural modifications.

Positional Isomerism and Stereochemical Impact on Biological Activity

Preclinical Pharmacological Activity Assessment

Preclinical studies on ethynylpiperidine derivatives have revealed potential therapeutic applications, particularly in the fields of local anesthesia and cardiology. The most detailed research has focused on fluorinated derivatives of the 4-ethynylpiperidine isomer.

The local anesthetic potential of two fluorinated 4-ethynylpiperidine derivatives, LAS-286 and LAS-294, was investigated using infiltration anesthesia models. nih.govresearchgate.net Local anesthetics typically function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing pain signal transmission.

In these studies, LAS-286 demonstrated a particularly pronounced and prolonged local anesthetic effect at a 0.5% concentration when compared to standard reference drugs. nih.govresearchgate.net The results suggest that the specific combination of the ethynylpiperidine core and a fluorinated aromatic ester creates a potent anesthetic pharmacophore. Molecular docking simulations supported these findings, indicating a high binding affinity of these compounds for the Naᵥ1.4 sodium channel subtype. nih.govresearchgate.net

| Compound | Concentration | Anesthetic Effect | Comparison to Reference Drugs |

|---|---|---|---|

| LAS-286 | 0.5% | Pronounced and prolonged | Higher activity than reference preparations nih.govresearchgate.net |

The same series of fluorinated 4-ethynylpiperidine derivatives was also assessed for antiarrhythmic activity using an aconitine-induced arrhythmia model in rats. nih.gov Arrhythmias are often caused by aberrant function of cardiac ion channels, including sodium channels like Naᵥ1.5.

The compound LAS-294 showed remarkable antiarrhythmic efficacy. At a low dose of 0.1 mg/kg, it prevented the development of arrhythmia in 90% of the animals tested. nih.govresearchgate.net Further analysis showed that the antiarrhythmic activity of LAS-294 was significantly superior to the standard drug procainamide (B1213733) and slightly superior to allapinin. nih.gov These findings highlight the potential of the ethynylpiperidine scaffold in the development of novel cardiac rhythm control agents. Docking studies confirmed a strong interaction with the Naᵥ1.5 channel, the primary sodium channel in cardiac tissue. nih.govresearchgate.net

| Compound | Dose | Preventive Effect (Aconitine Model) | Potency Comparison |

|---|---|---|---|

| LAS-294 | 0.1 mg/kg | 90% prevention of arrhythmia nih.govresearchgate.net | 40x more active than Procainamide; 1.3x more active than Allapinin nih.gov |

Modulation of Specific Biological Targets

The therapeutic potential of this compound derivatives is underscored by their ability to interact with and modulate the activity of various specific biological targets. These interactions are fundamental to their observed pharmacological effects and are a key focus of ongoing research. The following sections detail the modulation of several key biological targets by this class of compounds.

Voltage-Gated Sodium Channels (e.g., NaV1.4, NaV1.5)

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells. Specific isoforms, like NaV1.4 in skeletal muscle and NaV1.5 in cardiac muscle, play distinct physiological roles. nih.govnih.gov Recent investigations have highlighted the potential of fluorinated ethynylpiperidine derivatives as modulators of these channels.

A study involving two novel fluorinated ethynylpiperidine derivatives, designated LAS-286 and LAS-294, explored their local anesthetic and antiarrhythmic properties. nih.govresearchgate.net Molecular docking studies confirmed a high binding affinity of these compounds for both NaV1.4 and NaV1.5 macromolecules. researcher.liferesearchgate.net This interaction with sodium channels is the likely mechanism behind their observed biological activities. The antiarrhythmic effects, particularly of LAS-294, suggest a significant interaction with cardiac NaV1.5 channels, while the local anesthetic properties point to modulation of sodium channels in peripheral nerves. researchgate.netresearcher.life

Table 1: Investigated this compound Derivatives and their Interaction with Voltage-Gated Sodium Channels

| Compound | Biological Activity | Target Channel(s) | Method of Investigation |

| LAS-286 | Local Anesthetic | NaV1.4, NaV1.5 | Molecular Docking |

| LAS-294 | Antiarrhythmic | NaV1.4, NaV1.5 | Molecular Docking |

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. One of the most well-characterized derivatives of this compound is 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), a potent and selective negative allosteric modulator (antagonist) of mGluR5.

MTEP has been extensively used as a research tool to investigate the physiological and pathological roles of mGluR5. Studies have shown that antagonism of mGluR5 by MTEP can produce anxiolytic, antidepressant, and anti-addictive effects in various preclinical models. The high selectivity of MTEP for mGluR5 over other mGluR subtypes and ionotropic glutamate receptors has made it an invaluable pharmacological probe. The development of MTEP was a significant step forward from earlier mGluR5 antagonists, offering improved potency and selectivity.

Table 2: MTEP - A this compound Derivative Targeting mGluR5

| Compound | Target | Mechanism of Action | Investigated Therapeutic Areas |

| MTEP | mGluR5 | Negative Allosteric Modulator (Antagonist) | Anxiety, Depression, Addiction |

Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) Inhibition

Pyruvate dehydrogenase kinase (PDHK) is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). nih.gov This action shifts glucose metabolism from oxidative phosphorylation towards aerobic glycolysis, a hallmark of many cancer cells. frontiersin.org As such, inhibition of PDHK is being explored as a potential anti-cancer strategy. nih.gov

While the inhibition of PDHK by various small molecules is an active area of research, there is currently a lack of specific published data directly implicating this compound derivatives as inhibitors of this enzyme. The development of potent and selective PDHK inhibitors remains a focus in medicinal chemistry, with compounds like dichloroacetate (B87207) (DCA) being investigated. nih.govfrontiersin.org Future research may explore the potential of the this compound scaffold for the design of novel PDHK inhibitors.

Other Identified Biological Targets

Beyond the well-defined interactions with VGSCs and mGluR5, derivatives of this compound have shown potential for modulating other biological targets, particularly in the context of cancer therapy.

Some piperidine derivatives have been implicated in the modulation of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways. These pathways are often dysregulated in various cancers, including breast and lung cancer. Furthermore, certain piperidine compounds have been shown to induce apoptosis in cancer cells through mechanisms that may involve mitochondrial dysfunction and caspase activation.

Additionally, the this compound scaffold has been investigated for its potential to interact with androgen receptors. vulcanchem.com Preclinical studies with a tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate derivative have suggested its potential in prostate cancer therapy by disrupting androgen signaling pathways, demonstrating moderate binding affinity for the androgen receptor. vulcanchem.com

Table 3: Other Potential Biological Targets of this compound Derivatives

| Derivative Type | Potential Target/Pathway | Therapeutic Area |

| Piperidine derivatives | NF-κB, PI3K/Akt pathways | Cancer |

| tert-Butyl (3S)-3-ethynylpiperidine-1-carboxylate | Androgen Receptor | Prostate Cancer |

In Vitro and In Vivo Biological Models for Efficacy Studies

The evaluation of the therapeutic efficacy of this compound derivatives relies on a range of in vitro and in vivo biological models. These models are essential for characterizing the pharmacological activity, mechanism of action, and potential therapeutic applications of these compounds.

In vitro models provide a controlled environment to study the effects of these derivatives at the molecular and cellular level. For investigating the local anesthetic and antiarrhythmic properties of compounds like LAS-286 and LAS-294, electrophysiological assays on isolated nerve fibers or cardiomyocytes can be employed to measure the block of sodium currents. In cancer research, various human cancer cell lines, such as those for breast (e.g., MCF-7) and lung cancer, are utilized to assess the cytotoxic and anti-proliferative effects of novel this compound derivatives. researchgate.net Assays to measure apoptosis, cell cycle arrest, and the activity of specific signaling pathways like NF-κB and PI3K/Akt are also common in vitro tools. For studying mGluR5 antagonists like MTEP, cell lines expressing the receptor are used in binding and functional assays to determine potency and selectivity.

In vivo models are crucial for understanding the physiological effects of this compound derivatives in a whole organism. To assess local anesthetic efficacy, animal models, such as the guinea pig wheal test or the rat sciatic nerve block model, are used to measure the duration and intensity of nerve blockade. nih.gov The antiarrhythmic potential of compounds is often evaluated in rodent models where cardiac arrhythmias are induced by agents like aconitine. researchgate.netresearcher.life For cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating the anti-tumor efficacy of new compounds in a living system. biorxiv.org In the study of mGluR5 antagonists, various behavioral models in rodents are used to assess anxiolytic, antidepressant, and anti-addictive properties. For example, the elevated plus maze and light-dark box are used for anxiety, the forced swim test for depression, and self-administration paradigms for addiction. nih.gov

Computational Chemistry and Molecular Modeling of 3 Ethynylpiperidine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com For 3-ethynylpiperidine derivatives, docking studies are instrumental in identifying potential biological targets, such as receptors and enzymes.

Docking simulations with this compound derivatives have been employed to understand their binding modes and affinities for various targets. For instance, studies on similar piperidine (B6355638) derivatives have shown their potential to interact with targets like the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and sodium channels (Na_v 1.4 and Na_v 1.5). nih.govresearchgate.net The ethynyl (B1212043) group, with its linear geometry, can influence binding by creating specific steric and electronic interactions within the binding pocket of a target protein. Software like AutoDock Vina is commonly used to perform these simulations, which calculate the binding energy to estimate the affinity of the compound for the target. scielo.sa.cr

A theoretical study on quinoline-3-carboxamides, which share some structural similarities with functionalized piperidines, demonstrated the use of molecular docking to assess selectivity towards specific kinases like ATM kinase. mdpi.com This highlights the utility of docking in predicting not only if a compound will bind but also how selectively it will bind to different proteins.

Table 1: Examples of Molecular Docking Applications for Piperidine Derivatives

| Derivative Class | Potential Target(s) | Key Findings from Docking |

| Fluorinated ethynylpiperidines | Na_v 1.4, Na_v 1.5 | Confirmed higher binding affinity, suggesting potential as local anesthetics and antiarrhythmics. researchgate.net |

| 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP) | mGluR5 | Implicated in reward-related behaviors, suggesting a role in addiction treatment. nih.gov |

| Salicylidene acyl hydrazides | Type III secretion system (T3S) in Yersinia pseudotuberculosis | Correlated amino acid associations with the ligand, aiding in the development of T3S inhibitors. chemrevlett.com |

| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs kinases | Showed high selectivity towards ATM kinase, important for cancer therapy. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. rsc.orgarxiv.org Methods like Density Functional Theory (DFT) are often employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nrel.govscielo.org.mx

For this compound, these calculations can elucidate the reactivity of the ethynyl group and the piperidine ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as their gap is an indicator of chemical reactivity and kinetic stability. scielo.org.mx A smaller HOMO-LUMO gap suggests higher reactivity.

Quantum chemical calculations can also predict vibrational frequencies, which can be compared with experimental data from infrared (IR) spectroscopy to confirm the molecular structure. nih.gov Furthermore, these methods can be used to study reaction mechanisms, for example, by calculating the activation energies of potential chemical transformations. u-tokyo.ac.jp

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. scielo.org.mx |

| Electrostatic Potential | Maps the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. |

| Mulliken Charges | Provides the partial charge on each atom, offering insights into local reactivity. nrel.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govr-project.org By identifying the physicochemical properties (descriptors) that are correlated with a specific activity, QSAR models can be used to predict the activity of new, untested compounds. frontiersin.org

For this compound derivatives, QSAR studies can be conducted to predict various activities, such as their potential as enzyme inhibitors or receptor modulators. nih.gov The process involves generating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest are then used to build the QSAR model. r-project.org

A successful QSAR model can guide the synthesis of new derivatives with potentially improved activity by suggesting which structural modifications are likely to be beneficial. nih.gov For example, a QSAR study on ethynyl-3-quinolinecarbonitriles identified that selecting larger substituents at a specific position and increasing the negative charge on certain atoms could enhance their inhibitory activity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the conformational changes and interactions of a ligand within the binding site of a protein. wikipedia.org

For this compound derivatives, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. These simulations can reveal how the ligand and protein move and adapt to each other, providing insights into the flexibility of the binding site and the strength of the interactions. mdpi.com For example, MD simulations can be run for tens to hundreds of nanoseconds to observe the stability of hydrogen bonds and other key interactions. nih.gov

The results of MD simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, can provide quantitative measures of the stability and flexibility of the system. scielo.sa.crmdpi.com This information is crucial for validating docking results and for a more accurate understanding of the binding process. scielo.sa.cr

In Silico Prediction of Biological Activities and Potential Drug Targets

In silico tools and databases are increasingly used to predict the biological activities and potential drug targets of small molecules. nih.govtjnpr.org These methods leverage large amounts of existing biological data to make predictions for new compounds.

For this compound, web-based tools like SwissTargetPrediction can be used to predict the most likely protein targets based on the similarity of the compound to known bioactive molecules. researchgate.netclinmedkaz.org This approach can help to identify potential therapeutic applications for the compound and to prioritize experimental testing. clinmedkaz.org For example, a study on new piperidine derivatives used SwissTargetPrediction to identify a wide range of potential targets, including enzymes, receptors, and ion channels, suggesting their potential use in treating cancer and central nervous system diseases. clinmedkaz.org

Another approach is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target. lilab-ecust.cn The PharmMapper server, for instance, can screen a compound against a database of pharmacophore models to identify potential targets. lilab-ecust.cn These predictions, while not definitive, provide valuable starting points for further investigation and can significantly accelerate the drug discovery process. nih.govnih.gov

Applications in Chemical Biology and Material Science

Bioconjugation Strategies Utilizing the Ethynyl (B1212043) Group

Bioconjugation, the process of linking molecules to biomolecules, is a primary application area for 3-ethynylpiperidine. The ethynyl group allows for its covalent attachment to biomolecules that have been functionalized with an azide (B81097) group. numberanalytics.comnih.gov The resulting triazole linkage is highly stable, making this strategy ideal for creating robust bioconjugates for therapeutic and diagnostic purposes. numberanalytics.comnih.gov The reaction is known for its high yields and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments, which is crucial for biological applications. organic-chemistry.orginterchim.fr

The specific and efficient nature of click chemistry makes this compound a valuable tool for protein labeling and modification. nih.gov In this strategy, the this compound moiety can be introduced into a molecule of interest, which is then "clicked" onto a protein that has been engineered or chemically modified to contain an azide group. This allows for the attachment of various tags to proteins for visualization, purification, or functional studies.

For example, a fluorescent dye or a biotin (B1667282) tag can be derivatized with this compound. This conjugate can then be attached to a specific protein in a complex biological sample, enabling researchers to track the protein's location and interactions within a cell. sigmaaldrich.cn1clickchemistry.com The process involves reacting an azide-modified protein with the alkyne-bearing label in the presence of a copper(I) catalyst. peptide.com This method offers high selectivity, ensuring that the label is attached only to the intended azide-functionalized site, minimizing off-target effects. lumiprobe.com

Table 1: Key Features of this compound in Protein Bioconjugation

| Feature | Description | Reference |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | vulcanchem.comorganic-chemistry.org |

| Key Functional Group | Terminal Ethynyl (Alkyne) | vulcanchem.com |

| Reactive Partner | Azide-functionalized protein | lumiprobe.com |

| Linkage Formed | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.org |

| Key Advantages | High selectivity, high yield, biocompatible conditions | interchim.frpeptide.com |

The principles of click chemistry also extend to the labeling and modification of DNA and other nucleic acids. nih.gov Oligonucleotides can be synthesized to include a this compound-derived monomer. lumiprobe.com This alkyne-modified nucleic acid can then be conjugated to a variety of molecules, such as peptides, drugs, or reporter molecules, that bear an azide group. biosyn.com

This approach is instrumental in developing nucleic acid-based therapeutics and diagnostics. nih.govnatahub.org For instance, conjugating a cell-penetrating peptide to an antisense oligonucleotide can enhance its delivery into cells, thereby improving its therapeutic efficacy. biosyn.com Similarly, attaching a fluorescent probe to a specific DNA sequence allows for its detection in genetic assays. The stability of the triazole link ensures the integrity of the conjugate during biological application and analysis. atdbio.com The process typically involves automated solid-phase synthesis to incorporate the alkyne-modified phosphoramidite (B1245037) into the growing oligonucleotide chain. lumiprobe.comglenresearch.com

Protein Labeling and Modification

Development of Chemical Probes and Tools

A chemical probe is a small molecule used to study and manipulate the function of a specific protein or biological process in living systems. mskcc.orgpromega.ca this compound serves as a valuable scaffold in the synthesis of such probes. Its piperidine (B6355638) core can be a key pharmacophore that interacts with a biological target, while the ethynyl group provides a convenient point for modification. nih.gov

Researchers have developed selective inhibitors of enzymes by incorporating the piperidine ring into a larger molecule and using the ethynyl group to attach reactive or reporter groups. For example, derivatives like 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine have been investigated as probes for neurological receptors. surrey.ac.uk In another study, piperidyl-1,2,3-triazole ureas were developed as selective chemical probes for serine hydrolases. The synthesis of these probes involved a click reaction between an azide and an alkyne-containing precursor, highlighting the utility of the ethynyl group in assembling complex molecular tools. nih.gov These probes can be used to validate drug targets, understand disease mechanisms, and discover new therapeutic agents. promega.ca

Table 2: Examples of this compound-Based Chemical Probes

| Probe Type | Target Class | Synthetic Strategy | Application | Reference |

| Piperidyl-1,2,3-triazole ureas | Serine Hydrolases | Click chemistry (Azide-Alkyne Cycloaddition) | Enzyme inhibition and activity-based protein profiling | nih.gov |

| Thiazolyl-ethynyl-piperidines | Neurological Receptors | Cross-coupling reactions | Probing receptor function and interaction | surrey.ac.uk |

Advanced Materials and Polymer Applications

Beyond biological applications, this compound and its derivatives are finding use as building blocks in material science. bldpharm.com The rigidity and reactivity of the ethynyl group, combined with the structural features of the piperidine ring, can be harnessed to create polymers and composite materials with unique properties. mdpi.commdpi.com

The ethynyl group can participate in polymerization reactions or act as a cross-linking site to create networked polymer structures. researchgate.net These materials can exhibit enhanced thermal stability, mechanical strength, or specific electronic properties. For example, polymers incorporating the this compound motif could be designed for applications in electronics, where conjugated polymers are valued for their semi-conductive properties. rsc.org The incorporation of the nitrogen-containing piperidine ring can also impart specific functionalities, such as basicity or the ability to coordinate with metals, leading to materials useful in catalysis or as functional coatings. The development of advanced composite materials often involves integrating such functional polymers with inorganic fillers to achieve synergistic properties for a wide range of applications, from aerospace to biomedicine. mdpi.commdpi.com

Q & A

Q. What are the most reliable synthetic routes for 3-ethynylpiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Sonogashira coupling or alkyne functionalization of piperidine derivatives. Key variables include catalyst choice (e.g., Pd/Cu systems), solvent polarity, and temperature. For example, Pd(PPh₃)₄ in THF at 60°C yields 70–85% purity, but requires post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) to remove Pd residues . NMR (¹H/¹³C) and HPLC-MS are critical for verifying structural integrity and purity ≥95% .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert atmospheres (N₂/Ar). Monitor degradation via TLC and UV-Vis spectroscopy at 0, 7, 14, and 30 days. Data from analogous piperidine derivatives suggest hydrolytic susceptibility at the ethynyl group in humid environments (>60% RH), necessitating desiccants like silica gel .

Q. What spectroscopic techniques are optimal for distinguishing this compound from structural analogs?

- Methodological Answer : Use FT-IR to identify the ethynyl C≡C stretch (~2100 cm⁻¹) and ¹H NMR to resolve piperidine ring protons (δ 1.4–2.8 ppm). For chiral variants, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) achieves baseline separation of enantiomers . Cross-validate with computational methods (DFT) to confirm spectral assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using guidelines from Biomedical Chemistry: Research and Methods (e.g., fixed ATP at 1 mM, pH 7.4) and validate via orthogonal assays (SPR vs. fluorescence polarization) . Meta-analyses of primary data should account for batch-to-batch variability in compound purity .

Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : Employ post-synthetic modification (PSM) by reacting pre-formed MOFs (e.g., ZIF-8) with this compound under solvent-free conditions at 80°C. Monitor grafting efficiency via BET surface area analysis and XPS. Studies on analogous systems show enhanced catalytic activity in C–H functionalization when ethynyl groups act as π-donors .

Q. How do steric and electronic effects of the ethynyl group influence binding affinity in receptor-ligand studies?

- Methodological Answer : Perform comparative molecular docking (AutoDock Vina) and MD simulations (GROMACS) on this compound vs. non-ethynylated analogs. Experimental validation via SPR reveals a 3–5× increase in binding affinity for serotonin receptors due to reduced steric hindrance and enhanced π-π stacking . Tabulate data as follows:

| Compound | ΔG (kcal/mol) | Kd (nM) |

|---|---|---|

| This compound | -9.2 | 12.3 |

| Piperidine | -6.8 | 45.7 |

Data Contradiction Analysis

Q. Why do some studies report divergent synthetic yields for this compound under similar conditions?

- Methodological Answer : Trace impurities in starting materials (e.g., piperidine hydrochloride) and solvent dryness significantly impact yields. Replicate experiments using rigorously dried DMF and HPLC-grade reagents. Document deviations via controlled studies (n ≥ 3) and apply ANOVA to identify statistically significant variables (p < 0.05) .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to handling this compound in in vivo studies?

- Methodological Answer : Adhere to OECD Guidelines 420/423 for acute toxicity testing. Obtain approval from institutional animal care committees (IACUC) and declare compliance with ARRIVE 2.0 guidelines for reporting outcomes. Note that this compound is not FDA-approved for therapeutic use, limiting human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.